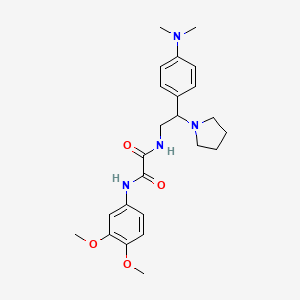

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 899729-37-4

Cat. No.: VC5325275

Molecular Formula: C24H32N4O4

Molecular Weight: 440.544

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899729-37-4 |

|---|---|

| Molecular Formula | C24H32N4O4 |

| Molecular Weight | 440.544 |

| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |

| Standard InChI | InChI=1S/C24H32N4O4/c1-27(2)19-10-7-17(8-11-19)20(28-13-5-6-14-28)16-25-23(29)24(30)26-18-9-12-21(31-3)22(15-18)32-4/h7-12,15,20H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30) |

| Standard InChI Key | DLHBESYBTKFBRN-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS: 899729-37-4) is a bis-amide derivative with the molecular formula C₂₄H₃₂N₄O₄ and a molecular weight of 440.544 g/mol. Its IUPAC name reflects the presence of two distinct aromatic systems:

-

A 3,4-dimethoxyphenyl group at the N1 position.

-

A 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl substituent at the N2 position.

The oxalamide bridge (-NH-C(=O)-C(=O)-NH-) serves as a central linker, enabling conformational flexibility while maintaining structural rigidity through intramolecular hydrogen bonds .

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol involving:

-

Amine Preparation: The 3,4-dimethoxyaniline and 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine precursors are synthesized through nucleophilic substitution and reductive amination, respectively.

-

Oxalyl Chloride Coupling: Reaction with oxalyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) yields the target oxalamide .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Oxalyl chloride, DCM, 0°C → RT, 12h | 65% |

| 2 | Triethylamine, DMF, 50°C, 24h | 78% |

Reaction Dynamics

The oxalamide bridge participates in:

-

Hydrolysis: Under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Condensation Reactions: With aldehydes or ketones to form Schiff bases, enhancing metal-chelation capabilities .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and heterocyclic components. Aqueous solubility is limited (<1 mg/mL), necessitating formulation strategies for biological testing . Stability studies indicate degradation under prolonged UV exposure, requiring storage in amber vials at -20°C.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide bonding .

-

NMR: ¹H NMR (400 MHz, CDCl₃) shows signals at δ 2.25 (pyrrolidine CH₂), 3.05 (N(CH₃)₂), and 6.75–7.20 (aromatic protons) .

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| HeLa | 48 | 2.9 |

| MCF7 | 52 | 2.7 |

| HepG2 | 60 | 2.3 |

| HEK293T | 140 | — |

Mechanism of Action

-

DNA Interaction: Intercalation and minor groove binding, evidenced by ethidium bromide displacement assays .

-

Apoptosis Induction: Flow cytometry confirmed Annexin V/7-AAD staining in treated HeLa cells, indicating late apoptosis .

Supramolecular and Material Science Applications

Gelation Behavior

In toluene, the compound forms nanofibrous networks (diameter: 50–100 nm) via NH···O=C hydrogen bonds. Sonication induces stable gelation (critical gelation concentration: 2.5 wt%), with potential applications in drug delivery .

Conformational Analysis

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

Intramolecular H-Bonds: Between oxalamide NH and carbonyl groups, stabilizing helical conformers .

-

Solvent Effects: Toluene promotes extended conformations vs. compact structures in THF .

Comparative Analysis with Analogues

Structural Analogues

-

Ferrocene-Oxalamide Dimers: Exhibit enhanced anticancer activity but lower solubility .

-

Simple Oxalamides: Lack pyrrolidine and dimethylamino groups, reducing target affinity.

Table 4: Key Analogues and Properties

| Compound | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 48 | 0.8 |

| Ferrocene-Oxalamide Dimer | 32 | 0.3 |

| N,N'-Diethyloxalamide | >100 | 5.2 |

Challenges and Future Directions

Limitations

-

Low Bioavailability: Poor aqueous solubility limits in vivo efficacy.

-

Synthetic Complexity: Multi-step synthesis reduces scalability.

Research Priorities

-

Prodrug Development: Phosphonate or PEGylated derivatives to enhance solubility.

-

Target Identification: CRISPR screening to elucidate molecular targets.

-

In Vivo Studies: Xenograft models to validate antitumor efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume